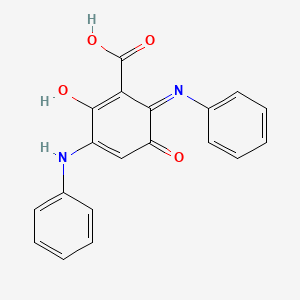
3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two phenylamino groups and a carboxylic acid group attached to a cyclohexadiene ring with two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid typically involves the oxidative coupling of dihydroxybenzoic acid with aniline. One common method includes dissolving dihydroxybenzoic acid in a phosphate buffer and adding potassium ferricyanide as an oxidizing agent, followed by the addition of aniline. The reaction mixture is stirred overnight to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenylamino groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The keto groups can also participate in redox reactions, altering the redox state of the target molecules and affecting their biological activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxybenzoic Acid: A precursor in the synthesis of 3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid.
Aniline: Another precursor used in the synthesis.
Quinone Derivatives: Structurally similar compounds with different oxidation states.
Uniqueness
This compound is unique due to its combination of phenylamino groups and keto groups on a cyclohexadiene ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H14N2O4 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
3-anilino-2-hydroxy-5-oxo-6-phenyliminocyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C19H14N2O4/c22-15-11-14(20-12-7-3-1-4-8-12)18(23)16(19(24)25)17(15)21-13-9-5-2-6-10-13/h1-11,20,23H,(H,24,25) |
InChI Key |
DRCXEUYBLRVLTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C(=NC3=CC=CC=C3)C(=C2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



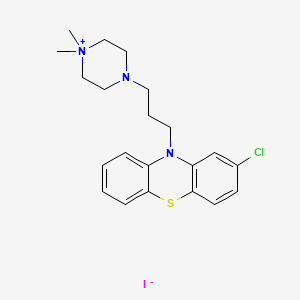

![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt](/img/structure/B13418195.png)
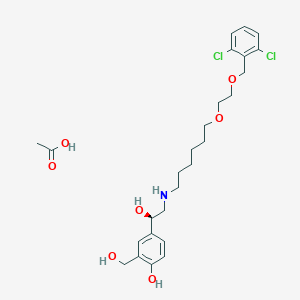
![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
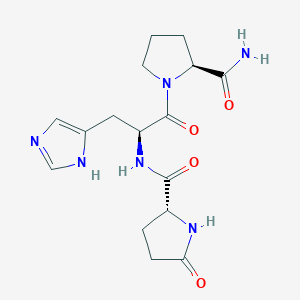
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt](/img/structure/B13418223.png)
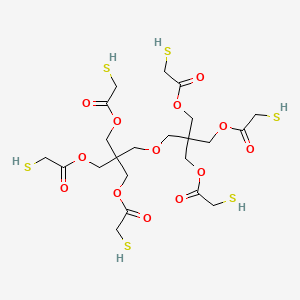


![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester](/img/structure/B13418282.png)
